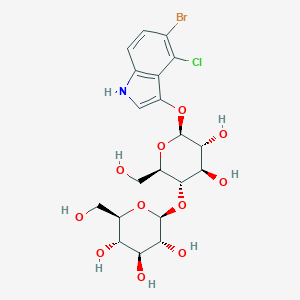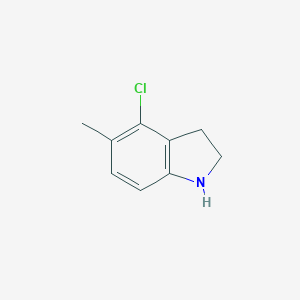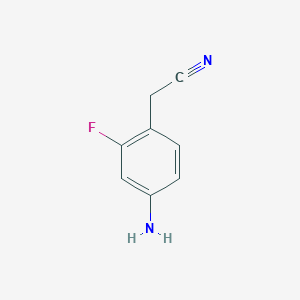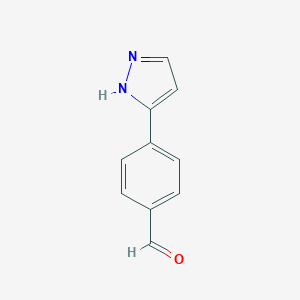
4-(1H-吡唑-3-基)苯甲醛
描述
4-(1H-Pyrazol-3-YL)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 3-position.
科学研究应用
4-(1H-Pyrazol-3-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
Target of Action
This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals
Mode of Action
It is suggested that the compound may interact with its targets through a fitting pattern in the active site, characterized by lower binding free energy . This suggests a strong interaction between the compound and its target, leading to potential changes in the target’s function.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to affect lipid peroxidation
Pharmacokinetics
The compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Some studies suggest that pyrazole derivatives can exhibit anticancer activity , indicating potential cellular effects
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy may be influenced by temperature and the presence of oxygen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-YL)benzaldehyde typically involves the reaction of 4-formylbenzonitrile with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent[2][2].
Industrial Production Methods
Industrial production methods for 4-(1H-Pyrazol-3-YL)benzaldehyde are not well-documented, but the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications[2][2].
化学反应分析
Types of Reactions
4-(1H-Pyrazol-3-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst[][3].
Major Products Formed
Oxidation: 4-(1H-Pyrazol-3-YL)benzoic acid.
Reduction: 4-(1H-Pyrazol-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used[][3].
相似化合物的比较
Similar Compounds
4-(1H-Pyrazol-1-YL)benzaldehyde: Similar structure but with the pyrazole ring attached at the 1-position.
4-(1H-Tetrazol-5-YL)benzaldehyde: Contains a tetrazole ring instead of a pyrazole ring.
3-(1H-Pyrazol-3-YL)piperidine: Features a piperidine ring instead of a benzaldehyde moiety.
Uniqueness
4-(1H-Pyrazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-(1H-pyrazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTFMHHFZUBNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442364 | |
| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-29-5 | |
| Record name | 4-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


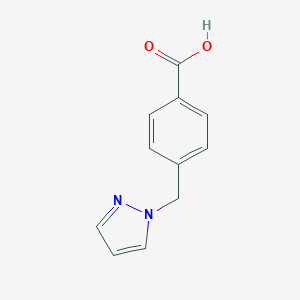
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
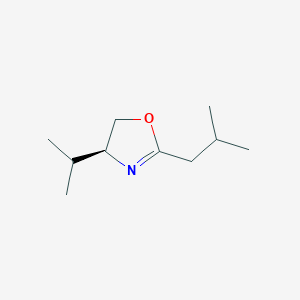
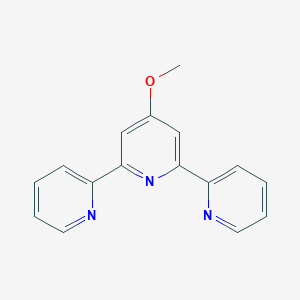
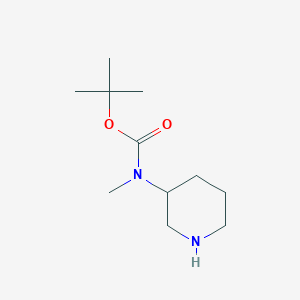
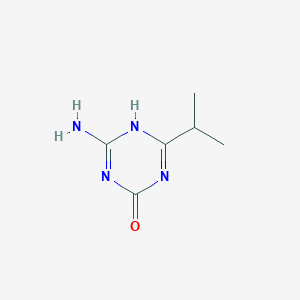
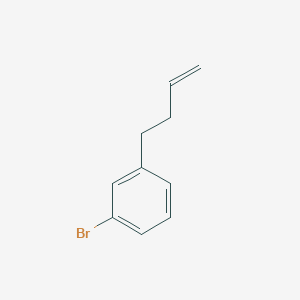
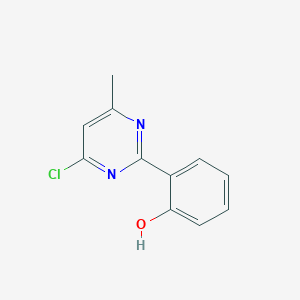
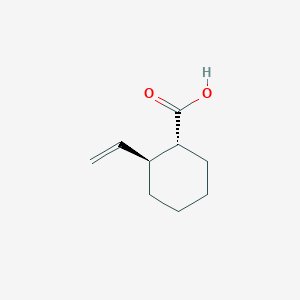
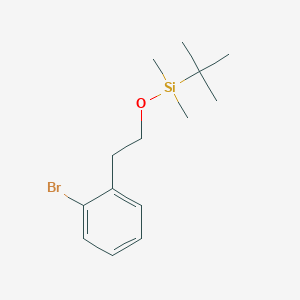
![6-Allyl-2-methylbenzo[d]thiazol-7-ol](/img/structure/B60771.png)
